

An In-depth Technical Guide on the Spectroscopic Data of 2-Nitrophenyl Stearate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Nitrophenyl stearate

Cat. No.: B026508

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for **2-Nitrophenyl stearate**, a molecule of interest in various research and development applications. Due to the limited availability of experimentally derived spectra in public databases, this document presents a comprehensive set of predicted data for ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry. These predictions are based on established principles of spectroscopy and data from structurally related compounds. Additionally, a plausible experimental protocol for its synthesis and a general workflow for spectroscopic analysis are provided.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-Nitrophenyl stearate**. These values are estimations and should be used as a reference for the identification and characterization of this compound.

Table 1: Predicted ^1H NMR Data of **2-Nitrophenyl Stearate** (in CDCl_3)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~8.10	d	1H	Ar-H (ortho to -NO ₂)
~7.70	t	1H	Ar-H (para to -NO ₂)
~7.55	t	1H	Ar-H (meta to -NO ₂)
~7.30	d	1H	Ar-H (ortho to -O-ester)
~2.60	t	2H	-CH ₂ -C(=O)O-
~1.75	quint	2H	-CH ₂ -CH ₂ -C(=O)O-
~1.25	m	28H	-(CH ₂) ₁₄ -
~0.88	t	3H	-CH ₃

Table 2: Predicted ¹³C NMR Data of **2-Nitrophenyl Stearate** (in CDCl₃)

Chemical Shift (ppm)	Assignment
~172.5	C=O (ester)
~148.0	Ar-C (C-O of ester)
~142.0	Ar-C (C-NO ₂)
~134.0	Ar-CH
~128.0	Ar-CH
~125.0	Ar-CH
~122.0	Ar-CH
~34.5	-CH ₂ -C(=O)O-
~32.0	-CH ₂ -CH ₂ -C(=O)O-
~29.7	-(CH ₂) ₁₄ - (bulk)
~29.1	-(CH ₂) ₁₄ -
~25.0	-(CH ₂) ₁₄ -
~22.7	-CH ₂ -CH ₃
~14.1	-CH ₃

Table 3: Predicted IR Spectroscopy Data of **2-Nitrophenyl Stearate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Medium	C-H stretch (aromatic)
~2955-2850	Strong	C-H stretch (aliphatic)
~1760	Strong	C=O stretch (ester)
~1525	Strong	N-O stretch (asymmetric, nitro)
~1350	Strong	N-O stretch (symmetric, nitro)
~1200	Strong	C-O stretch (ester)
~750	Strong	C-H bend (ortho-disubstituted aromatic)

Table 4: Predicted Mass Spectrometry (MS) Fragmentation of **2-Nitrophenyl Stearate**

m/z	Interpretation
405	[M] ⁺ (Molecular Ion)
284	[M - C ₆ H ₄ NO ₂] ⁺ (Loss of nitrophenoxy group)
267	[C ₁₇ H ₃₅ CO] ⁺ (Stearoyl cation)
139	[C ₆ H ₅ NO ₃] ⁺ (Nitrophenol cation)
123	[C ₆ H ₅ O ₂] ⁺ (Fragment from nitrophenol)
57	[C ₄ H ₉] ⁺ (Alkyl fragment)

Experimental Protocols

Synthesis of **2-Nitrophenyl Stearate** via Fischer Esterification

A common method for the synthesis of esters like **2-Nitrophenyl stearate** is the Fischer esterification.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Materials:

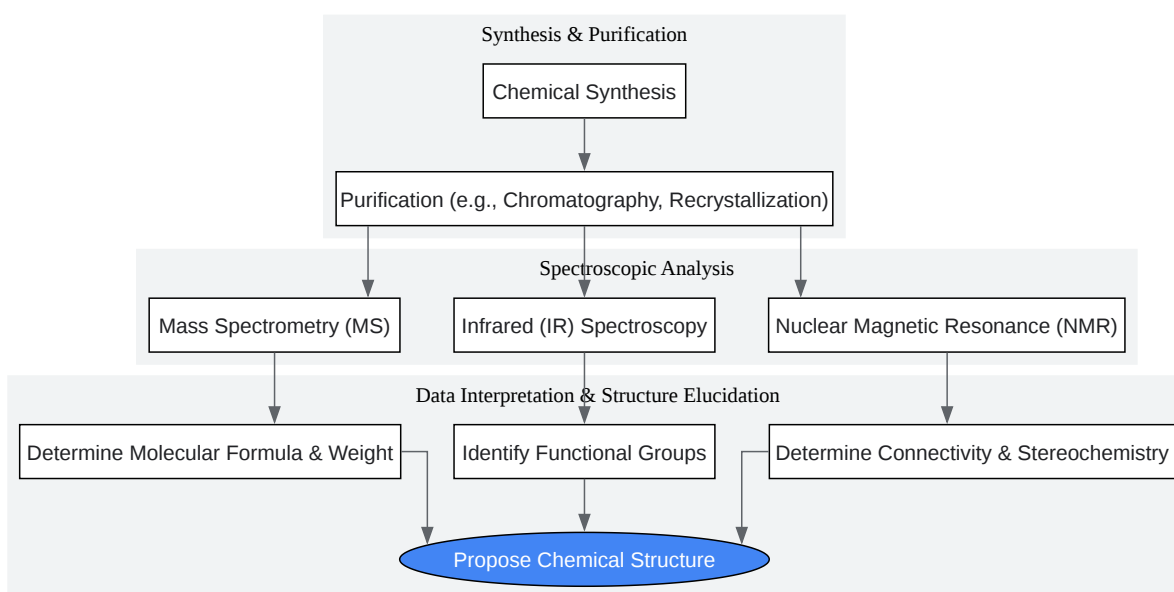
- Stearic acid
- 2-Nitrophenol
- Sulfuric acid (concentrated) or p-toluenesulfonic acid
- Toluene or another suitable solvent
- Sodium bicarbonate solution (saturated)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine stearic acid (1 equivalent), 2-nitrophenol (1.2 equivalents), and a suitable solvent such as toluene.
- Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (0.1 equivalents).
- Heat the reaction mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature.
- Dilute the reaction mixture with an organic solvent like diethyl ether and transfer it to a separatory funnel.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
- Purify the crude **2-Nitrophenyl stearate** by recrystallization or column chromatography.

Mandatory Visualization



[Click to download full resolution via product page](#)

General workflow for spectroscopic analysis of a synthesized compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Fischer Esterification: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. cerritos.edu [cerritos.edu]
- 4. Fischer Esterification [organic-chemistry.org]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Spectroscopic Data of 2-Nitrophenyl Stearate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b026508#spectroscopic-data-nmr-ir-ms-of-2-nitrophenyl-stearate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com